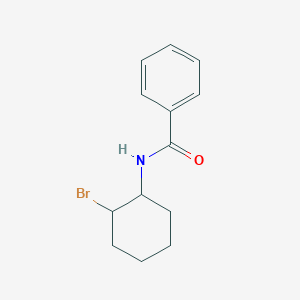

N-(2-bromocyclohexyl)benzamide

Description

N-(2-bromocyclohexyl)benzamide is a benzamide derivative characterized by a brominated cyclohexyl substituent attached to the benzamide core. Benzamides, in general, are synthesized via reactions between benzoyl chloride (or benzoic acid derivatives) and amines, forming stable amide bonds . The bromine atom at the 2-position of the cyclohexyl group introduces steric hindrance and electronic effects, which may influence reactivity, solubility, and biological interactions. Its synthesis likely follows conventional amidation strategies, though reaction conditions (e.g., solvent, catalyst) would vary depending on the substituents .

Properties

Molecular Formula |

C13H16BrNO |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

N-(2-bromocyclohexyl)benzamide |

InChI |

InChI=1S/C13H16BrNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16) |

InChI Key |

HPSKMXXYWLYHGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Biological Activity

N-(2-bromocyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclohexyl group, which is further linked to a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Cyclohexyl Group | Cyclohexyl |

| Bromine | Br |

| Benzamide Moiety | Benzamide |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar benzamide derivatives can induce apoptosis in HepG2 liver cancer cells, suggesting that this compound may share this property due to structural similarities .

The mechanism underlying the cytotoxicity of benzamide derivatives typically involves:

- Cell Cycle Arrest : Compounds have been shown to cause S-phase arrest in cancer cells, preventing them from proliferating .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may exhibit neuropharmacological effects. Preliminary findings indicate that certain benzamide derivatives can influence motor activity in animal models, which may suggest potential applications in treating neuropsychiatric disorders .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in HepG2 cells | |

| Cell Cycle Arrest | S-phase arrest in leukemia cells | |

| Neuropharmacology | Alters motor activity |

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of N-(substituted) benzamides, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values below 6.5 µM . This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Case Study 2: Neuropharmacological Evaluation

Another investigation assessed the neuropharmacological properties of benzamide derivatives. The findings revealed that certain compounds could significantly affect motor activity in mice, suggesting a sedative or neuroleptic profile . Further research is needed to elucidate the specific effects of this compound on neurological functions.

Scientific Research Applications

N-(2-bromocyclohexyl)benzamide is a chemical compound with the linear formula and CAS No. 23547-01 . Here's an overview of its scientific research applications based on the available search results:

Synthesis and Structure

- This compound is part of a novel series of compounds .

- It can be synthesized through reactions involving N-halogeno amides . For example, N-iodo- and N-bromo-p-nitrobenzamide react with organic acids to form acyl or sulfonyl hypoiodites .

Related Compounds

- Other N-benzamide derivatives include N-(mesitylmethyl)benzamide, N-cyclohexyl-benzamide, and various N,N-dimethyl-benzamides .

- Examples also include N-ethyl-N-(1-naphthyl)benzamide, N,N-bis(alpha-methylbenzyl)benzamide, N-(1-naphthyl)-benzamide, N-(2-bromoethyl)benzamide, N-(2,4-dimethoxyphenyl)benzamide and N-(3,4-dimethoxyphenethyl)benzamide .

Analytical Information

- trans-2-Bromocyclohexyl trifluoroacetate, a related compound, has been characterized using various spectroscopic methods, including IR (CHCl3) and NMR (CDCl3) .

- Spectroscopic data includes chemical shifts and coupling constants for hydrogen atoms in the molecule . Carbon-13 NMR ((CDCl3)) provides information about the carbon environment . Mass spectrometry (m/z) is used to identify the molecular ion and fragment ions .

Reactivity

Comparison with Similar Compounds

Impact of substituents :

- Cyclohexyl vs. phenyl groups : Cyclohexyl groups introduce conformational rigidity, which may stabilize interactions in hydrophobic binding pockets .

Physicochemical and Toxicological Properties

Key properties inferred from analogs:

- Lipophilicity (LogP) : Estimated >3.0 due to bromine and cyclohexyl groups, comparable to 4-bromo-N-cyclohexyl-2-methoxybenzamide (LogP ≈3.5) .

- Solubility : Likely poor in aqueous media (<1 mg/mL) but soluble in DMSO or DMF .

- Toxicity: Limited data for the target compound. Related benzamides (e.g., N-(2-ethylhexyl)benzamide) are classified as Category 4 acute toxins (oral/dermal/inhalation) .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

| Compound Name | Substituents | Molecular Weight | Key Activity/Use | Reference |

|---|---|---|---|---|

| N-(2-bromocyclohexyl)benzamide | 2-bromocyclohexyl | ~296.2 (calc.) | Not reported | [10] |

| 4-Bromo-N-cyclohexyl-2-methoxybenzamide | 4-bromo, 2-methoxy | 338.23 | HAT modulation | [12] |

| N-(2-nitrophenyl)-4-bromo-benzamide | 4-bromo, 2-nitrophenyl | ~321.1 (calc.) | Structural studies | [7] |

| N-(2-phenethyl)benzamide | Phenethyl | ~239.3 (calc.) | Plant-derived metabolite | [10] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.